2-(1,3-Oxazol-2-yl)aniline
Overview
Description
2-(1,3-Oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to an aniline moiety.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 2-(1,3-oxazol-2-yl)aniline, have been found to interact with various biological targets such as enzymes and receptors . The specific role of these targets can vary widely, depending on the specific derivative and its biological context.
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes in which the target is involved.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, although the specific pathways and downstream effects would depend on the specific derivative and biological context.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the effects of this compound could potentially be diverse, depending on the specific targets and pathways it affects.
Biochemical Analysis
Biochemical Properties
2-(1,3-Oxazol-2-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin, showing good binding affinity in molecular docking studies . These interactions suggest that this compound may act as an inhibitor or modulator of these enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in anti-inflammatory studies, derivatives of this compound demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods . These effects indicate that the compound can modulate cellular responses, potentially leading to therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or activation. For example, its interaction with PGHS and trypsin involves binding to the enzyme’s active site, thereby modulating its activity . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its efficacy over extended periods . Degradation products and their potential effects on cellular function are also considered, ensuring a comprehensive understanding of the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and enzyme inhibitory activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Studies on its transport mechanisms provide insights into optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
2-(1,3-Oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory agent and in other therapeutic areas.
Industry: It is used in the synthesis of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Similar in structure but with a benzoxazole ring instead of an oxazole ring.
2-(1,2,4-Oxadiazol-5-yl)aniline: Contains an oxadiazole ring, offering different chemical properties.
Uniqueness
2-(1,3-Oxazol-2-yl)aniline is unique due to its specific oxazole-aniline structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACOLYQTPFGDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494874 | |
Record name | 2-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-10-4 | |
Record name | 2-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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